4-(2-hydroxyethoxy)benzoic Acid
CAS No.: 1711-24-6
Cat. No.: VC21258256
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1711-24-6 |
---|---|
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 4-(2-hydroxyethoxy)benzoic acid |
Standard InChI | InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |
Standard InChI Key | QLIQIXIBZLTPGQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)OCCO |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCCO |
Introduction
Chemical Identity and Structural Characteristics
4-(2-Hydroxyethoxy)benzoic acid, also known by its CAS number 1711-24-6, is an aromatic carboxylic acid with a molecular formula of C9H10O4 and a molecular weight of 182.17 g/mol . The structure consists of a benzoic acid moiety with a hydroxyethyl substituent connected through an ether linkage at the para position. This arrangement contributes to its distinct chemical behavior and reactivity patterns.
The IUPAC nomenclature identifies this compound as 4-(2-hydroxyethoxy)benzoic acid, though it is also referenced in scientific literature under several synonyms including 4-(2-Hydroxy-ethoxy)-benzoic acid, 4-(2-hydroxyethoxy)benzenecarboxylic acid, and 4-(hydroxyethoxy)benzoic acid . The compound's InChIKey is QLIQIXIBZLTPGQ-UHFFFAOYSA-N, which serves as its unique chemical identifier in databases .
Table 1: Chemical Identity of 4-(2-hydroxyethoxy)benzoic Acid
Parameter | Value |
---|---|
Chemical Name | 4-(2-hydroxyethoxy)benzoic Acid |
CAS Number | 1711-24-6 |
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 4-(2-hydroxyethoxy)benzoic acid |
InChI | InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |
InChIKey | QLIQIXIBZLTPGQ-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=CC=C1C(=O)O)OCCO |
Physical and Chemical Properties
4-(2-Hydroxyethoxy)benzoic acid typically appears as a white to off-white crystalline solid . Its physical properties are largely influenced by the functional groups present in its structure. The compound demonstrates moderate acidity due to the carboxylic acid group, while the presence of both ether and hydroxyl groups contributes to its solubility profile and hydrogen bonding capabilities .
The hydroxyethoxy substituent significantly impacts the compound's solubility characteristics. It is soluble in polar solvents such as water and alcohols, with the hydroxyl and carboxyl groups facilitating hydrogen bonding with these solvents . This enhanced solubility in polar media makes it particularly useful in various applications requiring aqueous or alcohol-based formulations.
The compound's ability to participate in hydrogen bonding through both its hydroxyl and carboxyl groups enhances its reactivity and interaction potential with other molecules. This property is particularly valuable in applications where intermolecular interactions play a crucial role, such as in pharmaceutical formulations and polymer chemistry .
Spectroscopic analysis of 4-(2-hydroxyethoxy)benzoic acid reveals distinctive patterns that aid in its identification and characterization. According to research findings, the 1H-NMR spectrum shows characteristic signals at approximately 3.71 ppm (triplet, 2H, CH2), 4.15 ppm (triplet, 2H, CH2), 4.90 ppm (singlet, 1H, CH2OH), 7.05 ppm (doublet, 2H, Ar H), 7.88 ppm (doublet, 2H, Ar H), and 12.68 ppm (singlet, 1H, COOH) .
Synthesis Methods and Reaction Pathways
Multiple synthetic routes have been developed for the preparation of 4-(2-hydroxyethoxy)benzoic acid, with variations tailored to specific requirements and applications. One well-documented method involves the reaction of p-hydroxybenzoic acid with 2-bromoethanol under alkaline conditions .
A detailed synthetic procedure reported in literature describes the reaction as follows: KOH (250.0 mmol, 14.00 g), KI (34.9 mmol, 5.80 g), p-hydroxybenzoic acid (100.0 mmol, 13.80 g), and water (100 mL) are combined in a three-necked round-bottom flask, stirred, and heated to 110°C. Subsequently, 2-bromoethanol (120.0 mmol, 15.00 g) is added dropwise, and the mixture is refluxed overnight. After cooling to ambient temperature, HCl (12 mol/L) is added dropwise, resulting in white precipitation. The precipitate is filtered and recrystallized from ethanol twice to obtain the pure product with a yield of approximately 81% .
This synthesis represents an efficient nucleophilic substitution reaction where the hydroxyl group of p-hydroxybenzoic acid acts as a nucleophile, displacing the bromine from 2-bromoethanol. The presence of KI serves as a catalyst, enhancing the reaction rate through halogen exchange processes.
Applications in Organic Synthesis and Materials Science
4-(2-Hydroxyethoxy)benzoic acid serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with specific functional requirements . Its bifunctional nature, featuring both carboxylic acid and hydroxyl groups, allows for selective modification at either end of the molecule.
Polymer Chemistry Applications
One of the most significant applications of 4-(2-hydroxyethoxy)benzoic acid is in polymer chemistry, where it serves as a monomer for the synthesis of polyesters with unique properties. Research has demonstrated the successful polycondensation of 4-(2-hydroxyethoxy)benzoic acid methyl ester using various catalyst systems, including Candida antarctica lipase B (CALB), to produce oligo- and poly(2-hydroxyethoxy benzoate)s (OHEBA and PHEBA) .
These polymers exhibit interesting thermal and structural properties that mimic thermoplastic aromatic-aliphatic polyesters. The enzymatic approach using CALB offers advantages in terms of selectivity and environmentally friendly processing conditions compared to conventional catalytic methods .
Table 2: Polymerization Data for 4-(2-hydroxyethoxy)benzoic Methyl Ester
Entry | Catalyst | Temperature (°C) | Technique | Yield (%) | Mn (g/mol) by NMR | Mn (g/mol) by GPC | Mw (g/mol) by GPC | Đ by GPC |
---|---|---|---|---|---|---|---|---|
1 | CALB | 85 | Bulk | 23 | 770 | 1060 | 1110 | 1.05 |
2 | CALB | 85 | Solution | 53 | 1020 | 2340 | 2420 | 1.03 |
3 | CALB | 85 | Solution | 63 | 1070 | 2320 | 2480 | 1.07 |
4 | CALB | Varied (85-105) | Bulk | 33 | 1020 | 1110 | 1160 | 1.04 |
5 | CALB | Varied (85-105) | Solution | 56 | 1390 | 2340 | 3240 | 1.38 |
As shown in Table 2, the polymerization of 4-(2-hydroxyethoxy)benzoic methyl ester using CALB as a catalyst yields polymers with varying molecular weights depending on the polymerization conditions . Solution polymerization generally results in higher yields and molecular weights compared to bulk polymerization, with dispersities (Đ) remaining relatively low, indicating good control over the polymerization process.
Pharmaceutical and Cosmetic Applications
The compound finds applications in pharmaceutical and cosmetic formulations due to its potential antioxidant and preservative properties . The hydroxyl and carboxylic acid functionalities allow for further derivatization to produce compounds with enhanced biological activities or targeted delivery capabilities.
Research has also explored the use of 4-(2-hydroxyethoxy)benzoic acid derivatives in liquid crystal applications. For instance, 4-(2-acryloyloxy-ethoxy)-benzoic acid, synthesized by reacting 4-(2-hydroxyethoxy)-benzoic acid with acryloyl chloride, has been used to create liquid crystalline polymers with applications in optical materials and display technologies .
Quantity | Price (€) |
---|---|
100mg | 40.00 |
250mg | 57.00 |
1g | 86.00 |
5g | 184.00 |
10g | 361.00 |
Analytical Methods and Characterization Techniques
The characterization of 4-(2-hydroxyethoxy)benzoic acid typically involves a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy provides valuable information about the hydrogen and carbon environments within the molecule. The 1H-NMR spectrum shows distinctive signals for the aromatic protons, methylene protons of the hydroxyethoxy group, and the hydroxyl and carboxylic acid protons .
Mass spectrometry offers insights into the molecular weight and fragmentation patterns of the compound. Electrospray ionization (ESI) mass spectrometry is particularly useful for analyzing 4-(2-hydroxyethoxy)benzoic acid, with predicted collision cross-section data available for various adducts :
Table 4: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 183.06518 | 136.8 |
[M+Na]+ | 205.04712 | 147.9 |
[M+NH4]+ | 200.09172 | 143.7 |
[M+K]+ | 221.02106 | 143.5 |
[M-H]- | 181.05062 | 136.7 |
[M+Na-2H]- | 203.03257 | 141.9 |
[M]+ | 182.05735 | 138.1 |
[M]- | 182.05845 | 138.1 |
These analytical data points are crucial for confirming the identity and purity of synthesized or commercially obtained 4-(2-hydroxyethoxy)benzoic acid in research and industrial settings.
Parameter | 4-(2-hydroxyethoxy)benzoic Acid | 4-((2-hydroxyethoxy)carbonyl)benzoic acid |
---|---|---|
CAS Number | 1711-24-6 | 1137-99-1 |
Molecular Formula | C9H10O4 | C10H10O5 |
Molecular Weight | 182.17 g/mol | 210.18 g/mol |
Structure | Benzoic acid with hydroxyethoxy at para position | Terephthalic acid monoester with hydroxyethyl |
InChIKey | QLIQIXIBZLTPGQ-UHFFFAOYSA-N | BCBHDSLDGBIFIX-UHFFFAOYSA-N |
This structural difference results in distinct chemical behaviors and applications, highlighting the importance of precise chemical identification in research and industrial contexts.
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